3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole
CAS No.: 1240574-08-6
Cat. No.: VC11743223
Molecular Formula: C10H6Br2F3N3O
Molecular Weight: 400.98 g/mol
* For research use only. Not for human or veterinary use.
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole - 1240574-08-6](/images/structure/VC11743223.png)
Specification
CAS No. | 1240574-08-6 |
---|---|
Molecular Formula | C10H6Br2F3N3O |
Molecular Weight | 400.98 g/mol |
IUPAC Name | 3,5-dibromo-1-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole |
Standard InChI | InChI=1S/C10H6Br2F3N3O/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)19-10(13,14)15/h1-4H,5H2 |
Standard InChI Key | XVHFOXBLULRADN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F |
Introduction
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via alkylation of 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 4-(trifluoromethoxy)benzyl bromide. A representative protocol involves:
-
Deprotonation: Treatment of 3,5-dibromo-1H-1,2,4-triazole with a strong base (e.g., NaH) in DMF at 0–5°C to generate the reactive triazolide intermediate .
-
Alkylation: Addition of 4-(trifluoromethoxy)benzyl bromide to the reaction mixture, followed by stirring at room temperature.
-
Work-up: Purification via column chromatography or recrystallization yields the target compound.
Optimization challenges:
-
Regioselectivity: The triazole’s NH group must be selectively alkylated to avoid bis-alkylation byproducts.
-
Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Representative reaction conditions:
Parameter | Value |
---|---|
Starting material | 3,5-Dibromo-1H-1,2,4-triazole |
Alkylating agent | 4-(Trifluoromethoxy)benzyl bromide |
Base | Sodium hydride (1.1 equiv) |
Solvent | DMF |
Temperature | 0–25°C |
Yield | 58–72% (estimated) |
Physicochemical Properties
The trifluoromethoxy group increases lipophilicity, reducing aqueous solubility but enhancing cell membrane permeability.
Applications in Materials Science
Coordination Chemistry
The bromine substituents enable ligand behavior in transition metal complexes. Potential applications include:
-
Catalysts for cross-coupling reactions.
-
Luminescent materials (e.g., Cu(I)/Ag(I) complexes).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume